4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol
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Overview
Description
4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol is a complex organic compound with a unique structure that includes a benzofuran ring, a benzyloxy group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol typically involves multiple steps, starting with the preparation of the benzofuran ringThe methylidene group is then introduced via a Wittig reaction or similar method .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Known for its depigmenting effects and used in the treatment of vitiligo.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands and transition metal complexes.
Uniqueness
4-(Benzyloxy)-3-methylideneoctahydro-1-benzofuran-2-ol is unique due to its combination of a benzofuran ring with benzyloxy and methylidene groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
106202-81-7 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-methylidene-4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C16H20O3/c1-11-15-13(8-5-9-14(15)19-16(11)17)18-10-12-6-3-2-4-7-12/h2-4,6-7,13-17H,1,5,8-10H2 |
InChI Key |
MEXWCEVXYHOGQG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C(CCCC2OCC3=CC=CC=C3)OC1O |
Origin of Product |
United States |
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